![molecular formula C17H9BrNO8- B12566250 2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate CAS No. 485318-64-7](/img/structure/B12566250.png)
2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using various oxidizing agents.
Carbonate Formation: The final step involves the formation of the carbonate ester by reacting the intermediate with 4-nitrophenyl chloroformate in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:
Inhibit Enzymes: The compound can inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.
Modulate Receptors: It can bind to and modulate the activity of certain receptors, affecting cellular signaling pathways.
Induce Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarins: A class of compounds with a similar benzopyran structure, known for their anticoagulant and antimicrobial properties.
Flavonoids: Naturally occurring compounds with a similar core structure, widely studied for their antioxidant and anti-inflammatory activities.
Quinolones: A class of synthetic compounds with a related structure, used as antibiotics.
Uniqueness
2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate is unique due to the presence of the bromo, hydroxy, and nitro groups, which confer distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
485318-64-7 |
|---|---|
Molekularformel |
C17H9BrNO8- |
Molekulargewicht |
435.2 g/mol |
IUPAC-Name |
[2-[(6-bromo-7-hydroxy-2-oxochromen-4-yl)methyl]-4-nitrophenyl] carbonate |
InChI |
InChI=1S/C17H10BrNO8/c18-12-6-11-8(5-16(21)26-15(11)7-13(12)20)3-9-4-10(19(24)25)1-2-14(9)27-17(22)23/h1-2,4-7,20H,3H2,(H,22,23)/p-1 |
InChI-Schlüssel |
VKHQKNUADOJGKI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC2=CC(=O)OC3=CC(=C(C=C23)Br)O)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)

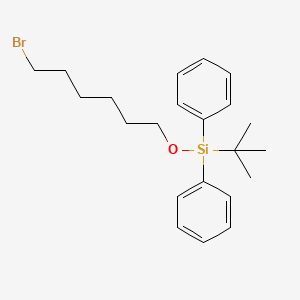
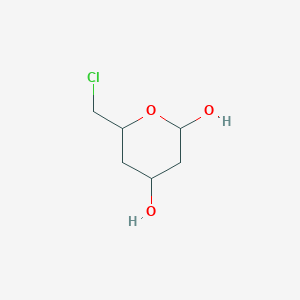
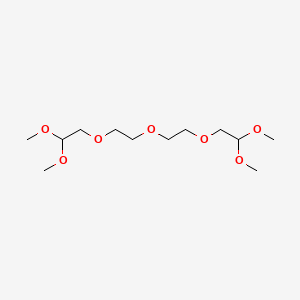
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
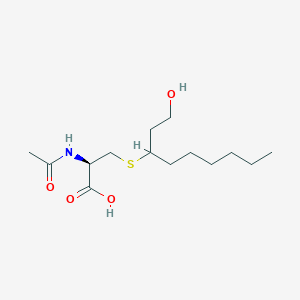
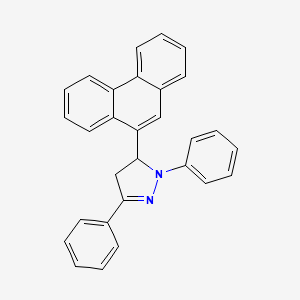
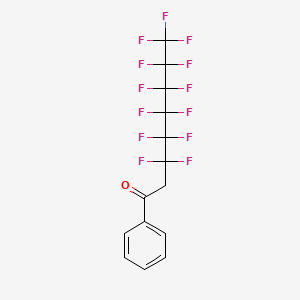
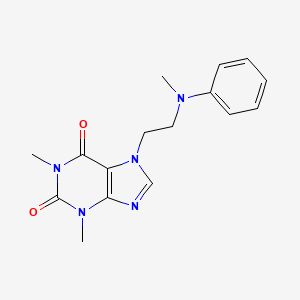
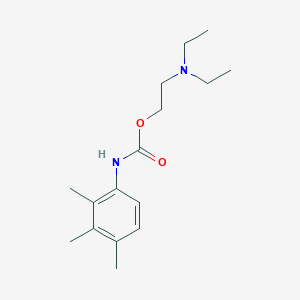
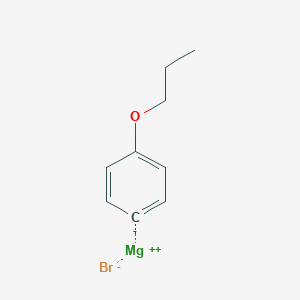
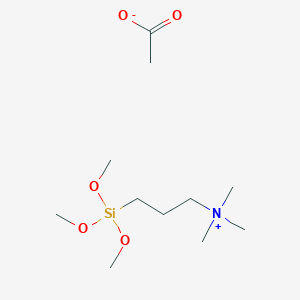
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
